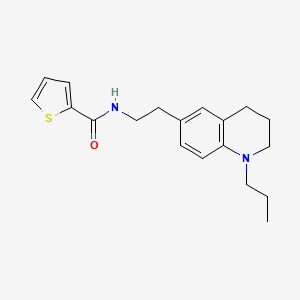

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethyl-linked thiophene-2-carboxamide moiety at the 6-position. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including antimicrobial and kinase inhibition properties .

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-2-11-21-12-3-5-16-14-15(7-8-17(16)21)9-10-20-19(22)18-6-4-13-23-18/h4,6-8,13-14H,2-3,5,9-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHNHKGZTCKTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a tryptamine derivative under acidic conditions.

Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with an appropriate alkyl halide to introduce the ethyl group.

Coupling with Thiophene-2-carboxylic Acid: The final step is the coupling of the alkylated tetrahydroquinoline with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various cellular mechanisms involved in cancer proliferation and survival.

- Microtubule Depolymerization : Research indicates that derivatives of this compound can induce microtubule depolymerization, which is crucial for inhibiting cancer cell division. For instance, compounds similar to N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide have shown to cause significant microtubule disruption at concentrations as low as 10 µM .

- Antiproliferative Effects : The compound has demonstrated potent antiproliferative activity against various cancer cell lines. For example, a derivative was found to have an IC50 value of approximately 9 nM against the MDA-MB-435 breast cancer cell line, indicating strong efficacy compared to other compounds in the series .

Neurological Studies

The compound's structural features suggest potential applications in neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic avenues for conditions such as anxiety and depression.

- Neuroprotective Properties : Some studies suggest that similar compounds exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This could lead to applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Screening

In a comprehensive study involving the National Cancer Institute's (NCI) 60 cancer cell line panel, a derivative of this compound showed a GI50 value of around 10 nM across multiple cancer types including leukemia and non-small cell lung cancer (NSCLC). This indicates a broad spectrum of activity against various malignancies .

| Cell Line Type | GI50 (nM) |

|---|---|

| Leukemia | ~10 |

| Non-Small Cell Lung | ~10 |

| Colon Cancer | ~10 |

| Melanoma | ~10 |

| Ovarian Cancer | ~10 |

Case Study 2: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced neuronal cell death and improved cell viability compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrahydroquinoline moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thiophene carboxamide group can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from analogs primarily in the substituents on the tetrahydroquinoline core and the linker region. Key comparisons include:

Key Observations :

Substituent Bulk and Chirality : The target compound’s 1-propyl group is less sterically hindered than the 1-(2-(1-methylpyrrolidin-2-yl)ethyl) group in compound 35 . This may improve synthetic accessibility but reduce stereochemical complexity, which is critical for enantioselective biological interactions.

Linker Flexibility : The ethyl linker in the target compound mirrors analogs like 26 and 35, suggesting similar conformational flexibility for target engagement .

Structural and Crystallographic Insights

- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angle (8.5–13.5°) influences molecular packing and interaction with biological targets . The target compound’s tetrahydroquinoline-thiophene conformation may similarly affect binding kinetics.

- Chirality : Compound 35’s enantiomers ([α]25589 = ±18.0°) show the importance of stereochemistry in optimizing activity . The target compound’s lack of chiral centers simplifies synthesis but may limit enantioselective efficacy.

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is a compound characterized by its unique structure that incorporates both a tetrahydroquinoline moiety and a thiophene carboxamide. This combination suggests potential biological activities that merit investigation. This article aims to summarize the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 328.5 g/mol. The compound features a tetrahydroquinoline ring system that is known for its diverse biological activities, including neuroprotective and anti-cancer properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : Tetrahydroquinoline derivatives have been shown to inhibit enzymes involved in neurotransmitter synthesis and metabolism, such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine production .

- Antiproliferative Effects : Compounds in this class exhibit antiproliferative activity against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis .

- Receptor Modulation : Some studies suggest that similar compounds may act as agonists or antagonists at specific G-protein coupled receptors (GPCRs), influencing signaling pathways related to metabolism and inflammation .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline analogues were synthesized and evaluated for their inhibitory effects on PNMT. The findings indicated that structural modifications could enhance inhibitory potency .

- Anticancer Activity Assessment : In vitro assays demonstrated that certain tetrahydroquinoline compounds exhibited significant antiproliferative effects against multiple cancer cell lines, with IC values ranging from nanomolar to micromolar concentrations .

- GPR40 Agonism : Research on GPR40 agonists highlighted the potential for compounds with similar structures to modulate insulin secretion and improve glucose tolerance in diabetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.